Flumetsulam belongs to the triazolopyrimidine chemical class and functions primarily as an herbicide. Its chemical structure allows it to inhibit specific enzymes involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth. This herbicide is particularly effective against a variety of broadleaf weeds while exhibiting low toxicity to crops like maize and wheat due to differential metabolism pathways .
Flumetsulam acts as a selective inhibitor of acetolactate synthase (ALS), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants []. This pathway is essential for plant growth and development. By inhibiting ALS, Flumetsulam disrupts the production of essential amino acids in susceptible broadleaf weeds, ultimately leading to their death. However, some crops, like certain legumes and grasses, have a different form of ALS that is less sensitive to Flumetsulam, allowing for selective weed control [].
Flumetsulam is considered moderately toxic with an oral LD50 (lethal dose for 50% of test population) of 1250 mg/kg in rats. It is not acutely irritating to skin or eyes but may cause skin sensitization with prolonged exposure. Flumetsulam is classified as a low flammability hazard.
Flumetsulam exhibits strong biological activity as a herbicide by targeting the acetolactate synthase enzyme, which is crucial for the synthesis of branched-chain amino acids. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death. The compound has shown effectiveness against various weed species, making it a valuable tool in integrated weed management strategies .
The synthesis of Flumetsulam typically involves multi-step organic reactions. While specific proprietary methods may vary among manufacturers, common steps include:
Flumetsulam is primarily used in agriculture as a post-emergent herbicide. Its applications include:
Studies on Flumetsulam have explored its interactions with other agrochemicals and environmental factors:
Flumetsulam shares similarities with several other herbicides within the triazolopyrimidine class and beyond. Here are some comparable compounds:
| Compound Name | Chemical Class | Mode of Action | Unique Features |
|---|---|---|---|
| Florasulam | Triazolopyrimidine | Acetolactate synthase inhibitor | Higher selectivity in certain crops |
| Imazapyr | Imidazolinone | Acetolactate synthase inhibitor | Broad-spectrum activity |
| Sulfentrazone | Benzene sulfonamide | Inhibits photosynthesis | Effective against sedge species |
Uniqueness of Flumetsulam: Flumetsulam's unique profile lies in its rapid metabolism in maize and its selective action against broadleaf weeds while being less harmful to cereal crops compared to other similar compounds. Its specific mechanism targeting acetolactate synthase also sets it apart from those acting on different pathways.
Flumetsulam possesses a well-defined molecular structure characterized by its triazolopyrimidine ring system coupled with a difluorophenyl sulfonamide moiety. The compound's molecular formula is C₁₂H₉F₂N₅O₂S, representing a relatively complex heterocyclic structure [1] [2] [3]. The molecular weight is consistently reported as 325.29 grams per mole [1] [2] [4] [5], with the average molecular mass being 325.294 grams per mole [6] [7].
Mass spectrometric analysis reveals that the monoisotopic mass of flumetsulam is 325.044502 atomic mass units [2] [6]. This precise mass value is crucial for accurate identification using high-resolution mass spectrometry techniques. The compound exhibits characteristic fragmentation patterns in mass spectrometry, with the parent ion appearing at mass-to-charge ratio 326 when protonated [M+H]⁺ [8].
The elemental composition demonstrates significant nitrogen content at 21.53 percent, reflecting the presence of five nitrogen atoms in the triazolopyrimidine ring system [4]. Carbon comprises 44.31 percent of the molecular weight, while fluorine accounts for 11.68 percent due to the two fluorine substituents on the phenyl ring [4]. The sulfur content is 9.86 percent, originating from the sulfonamide functional group, and oxygen represents 9.84 percent from the sulfonyl and pyrimidine components [4]. Hydrogen constitutes the smallest fraction at 2.79 percent [4].
The structural identifier information includes the InChI Key RXCPQSJAVKGONC-UHFFFAOYSA-N and SMILES notation CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(F)C=CC=C3F, providing standardized chemical identification formats [2] [3] [7]. The compound is officially registered under CAS Registry Number 98967-40-9 [1] [2] [3].
Table 1: Molecular Formula, Weight, and Isotopic Composition
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₉F₂N₅O₂S |
| Molecular Weight (g/mol) | 325.29 |
| Average Molecular Mass (g/mol) | 325.294 |
| Monoisotopic Mass (g/mol) | 325.044502 |
| InChI Key | RXCPQSJAVKGONC-UHFFFAOYSA-N |
| CAS Registry Number | 98967-40-9 |
| SMILES Notation | CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(F)C=CC=C3F |
Table 2: Elemental Composition
| Element | Symbol | Count | Atomic Weight | Percent Composition (%) |
|---|---|---|---|---|
| Carbon | C | 12 | 12.011 | 44.31 |
| Hydrogen | H | 9 | 1.008 | 2.79 |
| Fluorine | F | 2 | 18.998 | 11.68 |
| Nitrogen | N | 5 | 14.007 | 21.53 |
| Oxygen | O | 2 | 15.999 | 9.84 |
| Sulfur | S | 1 | 32.066 | 9.86 |
The solubility characteristics of flumetsulam demonstrate pronounced pH dependency, which significantly influences its environmental behavior and bioavailability. In acidic conditions at pH 2.5, the compound exhibits limited water solubility of 49 milligrams per liter [9] [10] [11]. However, as the pH increases to neutral conditions (pH 7.0), the water solubility increases dramatically to 565 milligrams per liter [10] [11]. This pH-dependent solubility behavior is attributed to the ionizable sulfonamide group with a pKa value of 4.6 [5] [12] [10].
When prepared as aqueous solutions, flumetsulam formulations typically exhibit pH values ranging from 5.1 to 8.0 in one percent aqueous solutions [9] [13] [14]. The compound demonstrates limited solubility in organic solvents, being only slightly soluble in acetone and methanol [9] [5] [12]. Chloroform provides better solvation, allowing complete dissolution [15], while flumetsulam remains insoluble in nonpolar solvents such as hexane and xylene [9] [16].
The octanol-water partition coefficient (log Kow) is a critical parameter for predicting environmental fate and bioaccumulation potential. Flumetsulam exhibits a relatively low log Kow value of 0.21 [10] [11] [17], indicating hydrophilic characteristics and low potential for bioaccumulation in fatty tissues. The partition coefficient demonstrates pH dependency, with values of 0.2921 at pH 4.01, 0.1850 at pH 7.02, and 0.1835 at pH 9.01 [17]. This variation reflects the ionization state of the compound at different pH conditions.
Vapor pressure measurements indicate that flumetsulam has extremely low volatility, with a vapor pressure of 3.7 × 10⁻⁷ milliPascals at 25°C [9] [18] [19]. This low volatility suggests minimal potential for atmospheric transport and volatilization losses from treated surfaces. Some sources report vapor pressure values as low as 2.8 × 10⁻¹⁵ millimeters of mercury at 25°C [10], emphasizing the non-volatile nature of this compound.
Table 3: Solubility, Partition Coefficients, and Vapor Pressure
| Property | Value |
|---|---|
| Water Solubility (pH 2.5) | 49 mg/L |
| Water Solubility (pH 7.0) | 565 mg/L |
| Acetone Solubility | Slightly soluble |
| Methanol Solubility | Slightly soluble |
| Chloroform Solubility | Soluble |
| Hexane Solubility | Insoluble |
| Xylene Solubility | Insoluble |
| Log Kow (octanol/water) | 0.21 |
| Log Kow (pH 4.01) | 0.2921 |
| Log Kow (pH 7.02) | 0.1850 |
| Log Kow (pH 9.01) | 0.1835 |
| pKa Value | 4.6 |
| Vapor Pressure (25°C) | 3.7 × 10⁻⁷ mPa |
Flumetsulam demonstrates characteristic thermal properties that are important for storage, handling, and processing considerations. The melting point of technical grade flumetsulam ranges from 250 to 253°C [9] [5] [20] [21], indicating substantial thermal stability under normal environmental and storage conditions. This relatively high melting point reflects the stable heterocyclic structure and intermolecular interactions within the crystalline lattice.
The flash point of flumetsulam is reported as 93°C [5] [12] [22], representing the lowest temperature at which vapor can form an ignitable mixture with air. While specific decomposition temperature data are limited in the literature [23] [21] [22], the compound remains stable under ambient temperature conditions and normal storage parameters. Auto-ignition temperature data are not readily available [20] [23] [22], though the compound is generally considered stable under recommended storage conditions.
Thermal decomposition of flumetsulam under extreme heating or combustion conditions produces various hazardous compounds. The primary decomposition products include carbon monoxide and carbon dioxide from the organic framework [23] [21] [24] [25]. Nitrogen-containing decomposition products include nitrogen oxides and hydrogen cyanide, arising from the triazolopyrimidine ring system [23] [21] [24] [25]. The sulfonamide group contributes sulfur dioxide and other sulfur-containing compounds [23] [21] [24] [25]. The fluorinated aromatic ring generates hydrogen fluoride, a particularly hazardous decomposition product [23] [21] [24] [25].
For optimal storage stability, flumetsulam should be maintained at temperatures between 0 and 6°C [5] [12]. The compound demonstrates chemical stability under normal storage and handling conditions [21] [22], with minimal degradation over extended periods when stored properly. Protection from direct sunlight and extreme temperatures helps maintain product integrity [23] [22].
Table 4: Thermal Stability and Decomposition
| Property | Value |
|---|---|
| Melting Point (°C) | 250-253 (technical grade) |
| Flash Point (°C) | 93 |
| Auto-ignition Temperature | Not available |
| Decomposition Temperature | Not specified |
| Thermal Stability | Stable under normal conditions |
| Storage Temperature | 0-6°C (recommended) |
| Decomposition Products | CO, CO₂, NOₓ, SO₂, HF, HCN |
Spectroscopic analysis of flumetsulam provides essential information for analytical detection, structural characterization, and quantitative determination. Ultraviolet spectroscopy reveals characteristic absorption properties that form the basis for analytical methods used in residue analysis and environmental monitoring.
In ultraviolet spectroscopy, flumetsulam exhibits maximum absorption in the range of 213 to 225 nanometers [8] [26]. High-performance liquid chromatography methods commonly employ UV detection at 225 nanometers for flumetsulam analysis [8], providing adequate sensitivity and selectivity for residue determination in various matrices. Capillary electrophoresis with UV detection utilizes 205 nanometers as the optimal wavelength [26], achieving maximum signal-to-noise ratios for trace analysis applications.
The UV absorption characteristics are influenced by the electronic transitions within the triazolopyrimidine ring system and the conjugated aromatic structures. The relatively low wavelength absorption suggests π→π* electronic transitions typical of nitrogen-containing heterocyclic compounds. The presence of the difluorophenyl moiety and the extended conjugation through the sulfonamide bridge contribute to the overall absorption profile.
Infrared spectroscopy information for flumetsulam is limited in the readily available literature [27], though the compound contains several characteristic functional groups that would produce identifiable IR absorption bands. The sulfonamide group would typically exhibit S=O stretching vibrations around 1150-1350 cm⁻¹, while the aromatic C-H stretches would appear around 3000-3100 cm⁻¹. The triazolopyrimidine ring system would contribute various C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Nuclear magnetic resonance spectroscopy is compatible with flumetsulam analysis, supporting both ¹H NMR and ¹³C NMR structural elucidation [28] [29]. The compound's structure provides numerous magnetically distinct environments, including the methyl group on the pyrimidine ring, the aromatic protons on both ring systems, and the sulfonamide nitrogen proton. ¹⁹F NMR would be particularly valuable for characterizing the difluorophenyl substituent, providing additional structural confirmation [30].
Mass spectrometry serves as a powerful confirmatory technique for flumetsulam identification. The parent ion appears at mass-to-charge ratio 326 in positive ion mode [M+H]⁺ [8]. Characteristic fragmentation patterns include loss of the sulfonamide group and various ring fragmentations that provide structural information for confirmation purposes.
Table 5: Spectroscopic Characteristics
| Technique | Characteristic/Wavelength | Application |
|---|---|---|
| UV Spectroscopy | Maximum absorption at 213-225 nm | Analytical determination |
| UV Detection (HPLC) | Detection at 225 nm (HPLC-UV) | Residue analysis |
| UV Detection (CE) | Detection at 205 nm (CE-UV) | Trace analysis |
| IR Spectroscopy | Information limited | Structural characterization |
| NMR Spectroscopy | ¹H NMR, ¹³C NMR compatible | Structural elucidation |
| Mass Spectrometry | Parent ion [M+H]⁺ = 326 m/z | Confirmation analysis |
Irritant;Environmental Hazard